molecular formula C11H10O2 B1581671 6-Methoxy-2-naphthol CAS No. 5111-66-0

6-Methoxy-2-naphthol

Cat. No.: B1581671
CAS No.: 5111-66-0
M. Wt: 174.2 g/mol
InChI Key: WWPKRXOOVICNJY-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

6-Methoxy-2-naphthol plays a significant role in biochemical reactions, particularly in the development of sirtuin inhibitors and other bioactive compounds . It interacts with various enzymes and proteins, including enoyl-acyl carrier protein reductase, which is crucial for bacterial fatty acid biosynthesis . The interaction with this enzyme involves binding to its active site, thereby inhibiting its activity and disrupting the fatty acid synthesis pathway in bacteria.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It has been shown to possess antibacterial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria . This compound influences cell function by interfering with cell signaling pathways and gene expression, leading to the inhibition of bacterial growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid biosynthesis . By binding to the enzyme’s active site, this compound prevents the enzyme from catalyzing the final step of fatty acid synthesis, thereby exerting its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antibacterial properties, although its efficacy may diminish slightly over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid biosynthesis in bacteria . It interacts with enzymes such as enoyl-acyl carrier protein reductase, inhibiting their activity and disrupting the metabolic flux of fatty acids. This inhibition leads to a decrease in metabolite levels essential for bacterial growth and survival.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in fatty acid biosynthesis . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-2-naphthol can be synthesized through several methods. One common approach involves the methylation of 2-naphthol. The procedure typically includes the following steps:

Another method involves the Grignard reaction, where 2-bromo-6-methoxy naphthalene is reacted with triethylorthoformate .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times and temperatures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various ether or ester derivatives.

Scientific Research Applications

6-Methoxy-2-naphthol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPKRXOOVICNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199117
Record name 6-Methoxy-2-naphthol
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5111-66-0
Record name 6-Methoxy-2-naphthol
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Record name 5111-66-0
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Record name 6-Methoxy-2-naphthol
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Record name 6-Methoxy-2-naphthol
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Record name 6-METHOXY-2-NAPHTHOL
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Synthesis routes and methods

Procedure details

Potassium carbonate (1.244 g) was added to a solution of commercially available 2,6-dihydroxynaphthalene (961 mg) in N,N-dimethylformamide (100 ml), and the admixture was stirred at room temperature for 30 minutes. Dimethyl sulfate (1.14 ml) was slowly added dropwise to the mixture and the resulting mixture was further stirred at room temperature overnight. The reaction mixture thus prepared was neutralized with a 2N HCl solution and then partitioned between water and ethyl acetate, and the ethyl acetate layer was dried with anhydrous magnesium sulfate. After removing the solvent by distillation under reduced pressure, the resulting residue was purified by column chromatography on silica gel (eluting with chloroform/ethyl acetate) to obtain 307 mg of the title compound (yield: 29%).
Quantity
1.244 g
Type
reactant
Reaction Step One
Quantity
961 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 6-Methoxy-2-naphthol in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. One prominent application is its use in synthesizing oxygen-heterocyclic compounds, particularly pyran analogues, which have shown promising antimicrobial and antitumor activities . Additionally, it acts as a crucial starting material for creating β-Enaminonitrile-linked 8-Methoxy-1H-Benzo[f]Chromene derivatives. These derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, highlighting their potential in developing novel anticancer therapies .

Q2: How does the structure of this compound influence its reactivity?

A2: The structure of this compound, featuring both a hydroxyl (-OH) and a methoxy (-OCH3) group on the naphthalene ring, significantly influences its reactivity. The presence of these electron-donating groups enhances its reactivity towards electrophilic aromatic substitution reactions. This characteristic makes it a suitable substrate for reactions like tert-butylation, where the specific products formed are dependent on the reaction conditions and the reagent used .

Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A3: Various spectroscopic methods are crucial for characterizing this compound and its derivatives. Researchers utilize Infrared (IR) spectroscopy to identify functional groups present in the molecule, such as the hydroxyl and methoxy groups. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, provides detailed information about the structure and connectivity of atoms within the molecule. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, further aiding in structural elucidation . For certain derivatives, especially those exhibiting interesting crystal structures, single-crystal X-ray diffraction analysis can be used to determine their three-dimensional structures at the atomic level .

Q4: Are there any studies investigating the Structure-Activity Relationship (SAR) of this compound derivatives?

A4: Yes, research has delved into the Structure-Activity Relationship (SAR) of this compound derivatives, specifically focusing on their anticancer activity. Studies on β-Enaminonitrile-linked 8-Methoxy-1H-Benzo[f]Chromenes, synthesized using this compound, have revealed that the presence and position of halogens on the phenyl ring significantly influence their cytotoxic activity. For instance, derivatives with a chlorine atom at the meta position of the phenyl ring displayed the most potent activity against various cancer cell lines . This understanding guides the development of more potent and selective anticancer agents based on the this compound scaffold.

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